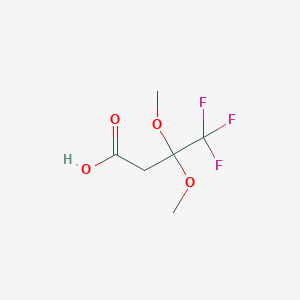

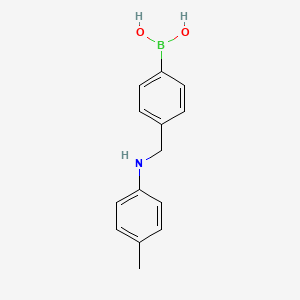

![molecular formula C7H5ClN2O2 B3089193 4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione CAS No. 1190313-44-0](/img/structure/B3089193.png)

4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione

Descripción general

Descripción

4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione is a heterocyclic compound with a unique structure that includes a pyrrolo[2,3-b]pyridine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Aplicaciones Científicas De Investigación

Diketopyrrolopyrroles: Synthesis, Reactivity, and Optical Properties

Diketopyrrolopyrroles (DPPs), closely related to the chemical structure , are utilized for their exceptional optical properties in various applications. Initially reported over four decades ago, DPPs have found widespread use as high-quality pigments and in electronic devices such as field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. These applications leverage the DPPs' straightforward synthesis, stability, and near-unity fluorescence quantum yield. The extension of DPPs' chromophore alters their optical properties, showing significant bathochromic shifts in absorption and enhanced two-photon absorption cross-sections (Grzybowski & Gryko, 2015).

Pyrrolidine in Drug Discovery

Although the focus here is not on drug discovery per se, it's worth noting the structural versatility of pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones. These compounds are crucial for developing biologically active compounds due to their sp3-hybridization, contribution to stereochemistry, and 3D coverage. The extensive use of pyrrolidine rings in synthesizing various biological and chemosensing applications underscores the scaffold's significance in medicinal chemistry and beyond (Li Petri et al., 2021).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

In the realm of kinase inhibition, pyrazolo[3,4-b]pyridine derivatives demonstrate considerable versatility through multiple binding modes. This structural flexibility has led to their inclusion in numerous patents covering a wide array of kinase targets. While primarily discussed in the context of pharmaceuticals, the underlying chemical interactions and properties of pyrazolo[3,4-b]pyridine derivatives highlight their potential for broader scientific applications, particularly in developing selective and potent inhibitors (Wenglowsky, 2013).

Conjugated Polymers and Electronic Devices

The novel chromophores isoDPP, benzodipyrrolidone (BDP), and naphthodipyrrolidone (NDP), structurally related to DPPs, are critical in synthesizing π-conjugated organic donor–acceptor polymers for electronic devices. These materials, owing to their optical and electrochemical properties, have shown potential in surpassing the performance of DPP-based polymers in electronic applications (Deng et al., 2019).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, while not directly mentioned, share structural motifs with the compound . These molecules have proven invaluable in organic synthesis, catalysis, and medicinal applications, demonstrating diverse functionalities from metal complexes formation to serving as key scaffolds in drug development. Their broad utility showcases the significant potential of nitrogen heterocycles in advancing various scientific fields (Li et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of CS-0055842 is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

CS-0055842 interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . CS-0055842 inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .

Biochemical Pathways

The FGFR signaling pathway is the primary biochemical pathway affected by CS-0055842 . This pathway involves several downstream effects, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling cascades . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

CS-0055842 has shown potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been observed to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, CS-0055842 significantly inhibited the migration and invasion of 4T1 cells .

Direcciones Futuras

The future directions for the research and development of “4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione” and its derivatives are likely to be focused on their potential applications in pharmaceuticals, particularly as inhibitors of the FGFR signaling pathway . Further optimization of these compounds, particularly those with low molecular weight, could lead to the development of more potent and selective FGFR inhibitors .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4-Chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione are largely determined by its interactions with enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound exhibits potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . The nature of these interactions is likely due to the compound’s structure and physicochemical properties .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been reported to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells . These effects suggest that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It has been reported to exhibit potent FGFR inhibitory activity . This suggests that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a melting point of 179 °C , suggesting its stability under normal laboratory conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione typically involves the chlorination of a pyrrolo[2,3-b]pyridine precursor. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under controlled conditions . The reaction is carried out at elevated temperatures to ensure complete chlorination.

Industrial Production:Propiedades

IUPAC Name |

4-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2/c8-4-2-6(12)10-7-3(4)1-5(11)9-7/h2H,1H2,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIMRUXAXWATRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(NC1=O)NC(=O)C=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

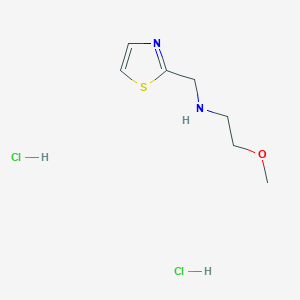

![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3089118.png)

![3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B3089160.png)

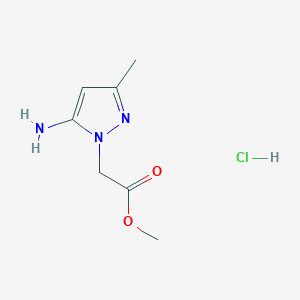

![methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B3089165.png)

![methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B3089167.png)

![3-Nitro-1H-pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B3089178.png)

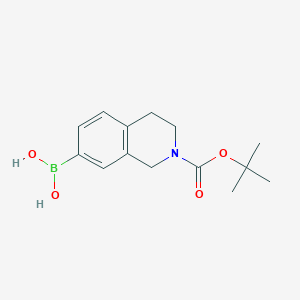

![methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3089184.png)

![3-Bromo-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B3089195.png)

![4-nitro-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3089197.png)